Product packaging for Benzene, methoxymethyl-(Cat. No.:CAS No. 26897-24-5)

Benzene, methoxymethyl-

Cat. No.: B14703168
CAS No.: 26897-24-5
M. Wt: 366.5 g/mol
InChI Key: NXZAREXCPNRORQ-UHFFFAOYSA-N
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Description

Definitional Context and Nomenclature of Methoxymethylated Benzene (B151609) Compounds

"Benzene, methoxymethyl-," also known by its IUPAC name methoxymethylbenzene, is an organic compound with the chemical formula C8H10O. nist.govnih.gov It consists of a benzene ring attached to a methoxymethyl group (-CH2OCH3). This compound is also commonly referred to as benzyl (B1604629) methyl ether. nist.gov The nomenclature can sometimes be a source of confusion, as it is structurally isomeric with, but distinct from, anisole (B1667542) (methoxybenzene), where the methoxy (B1213986) group is directly bonded to the benzene ring. ontosight.ai

The methoxymethyl group itself, often abbreviated as "MOM," is a crucial functional group in organic chemistry. wikipedia.org When this group is part of a larger molecule, it is referred to as a methoxymethyl ether. wikipedia.org The systematic naming of derivatives can become more complex depending on the substitution pattern on the benzene ring. For instance, "Benzene, 1-methoxy-2-(methoxymethyl)-" indicates a benzene ring with a methoxy group at the first position and a methoxymethyl group at the second position. nih.gov

Nomenclature of Benzene, Methoxymethyl- and Related Compounds
Systematic NameCommon Name(s)CAS Registry NumberMolecular Formula
Benzene, (methoxymethyl)-Benzyl methyl ether, Methoxymethylbenzene, α-Methoxytoluene538-86-3C8H10O
Benzene, 1-methoxy-2-(methoxymethyl)--21998-86-7C9H12O2
Benzene, [(methoxymethoxy)methyl]-Benzyl methoxymethyl ether-C9H12O2

Evolution of Research Interest in Benzene, Methoxymethyl- Derivatives

The foundational principles for understanding aromatic ethers like "Benzene, methoxymethyl-" were laid with the development of the Williamson ether synthesis in 1850. This classical method, involving the reaction of an alkoxide with an alkyl halide, remains a cornerstone of ether synthesis.

Early research interest in "Benzene, methoxymethyl-" was likely driven by its utility as a synthetic intermediate. More recent research has explored its potential in more specialized applications. For instance, studies have investigated its synthesis from benzyl alcohol and methanol (B129727) in high-temperature carbonic water, highlighting a greener approach to its production. researchgate.net This method leverages the in-situ generation of carbonic acid to catalyze the etherification reaction. researchgate.net Furthermore, research into the oxidation of benzyl methyl ethers using reagents like N-bromosuccinimide has demonstrated the versatility of these compounds in producing valuable products such as benzaldehyde (B42025) and methyl esters. The ability to control the reaction to achieve either mono- or dibromination by adjusting the amount of N-bromosuccinimide and the reaction temperature showcases the nuanced understanding of its reactivity that has developed over time.

Significance of the Methoxymethyl Moiety in Organic Synthesis and Functional Materials Science

The methoxymethyl (MOM) group is of paramount importance in the field of organic synthesis, primarily for its role as a protecting group for alcohols and amines. adichemistry.comyoutube.com Protecting groups are essential for preventing sensitive functional groups from undergoing unwanted reactions during a multi-step synthesis. The MOM group is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

One of the key advantages of the MOM group is its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal. adichemistry.com This cleavage is typically achieved by treatment with a dilute acid, such as hydrochloric acid in methanol. adichemistry.com More recently, milder and more selective methods for MOM deprotection have been developed, such as the use of a zinc bromide and propanethiol mixture, which can cleave MOM ethers in minutes even in the presence of other sensitive groups. thieme-connect.com

Beyond its role as a protecting group, the methoxymethyl moiety and its derivatives are finding applications in materials science. "Benzene, methoxymethyl-" itself is used as a solvent and as a fragrance agent in perfumes. ontosight.aiontosight.ai Its derivatives are also being incorporated into more complex molecular architectures. For example, novel N-methoxymethylated pyrimidine (B1678525) nucleoside mimetics have been synthesized, which could have potential applications in medicinal chemistry. nih.gov The specific properties imparted by the methoxymethyl group, such as solubility and conformational effects, are crucial in the design of these functional molecules.

Physical and Chemical Properties of Benzene, Methoxymethyl-
PropertyValueSource
Molecular Weight122.1644 g/mol nist.gov
Boiling Point171-174°C chemicalbook.com
Melting Point-52.6°C
Density0.987 g/cm³ at 25°C
SolubilitySlightly soluble in water; soluble in ethanol (B145695) and ether ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B14703168 Benzene, methoxymethyl- CAS No. 26897-24-5

Properties

CAS No.

26897-24-5

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene

InChI

InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3

InChI Key

NXZAREXCPNRORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC

Origin of Product

United States

Ii. Synthetic Methodologies and Strategies for Benzene, Methoxymethyl and Its Analogues

Direct Functionalization of Aromatic Systems

Direct functionalization strategies aim to introduce the methoxymethyl group onto the benzene (B151609) ring in a single or a few straightforward steps. These methods often involve the activation of the aromatic C-H bond or the use of highly reactive electrophiles.

Electrochemical Catalytic Oxidation for Methoxymethyl Benzene Synthesis

A promising and environmentally conscious approach for the synthesis of methoxymethyl benzene is through the electrochemical catalytic oxidation of toluene (B28343) in the presence of methanol (B129727). This method operates at room temperature and atmospheric pressure, offering a potentially simpler and more feasible alternative to traditional chemical oxidation methods. nih.gov The reaction is typically carried out using a pair of porous graphite plane electrodes. prepchem.comdur.ac.uk

The efficiency and selectivity of the electrochemical synthesis of methoxymethyl benzene can be significantly enhanced by the use of solid acid catalysts. A range of sulfated metal oxides (SO₄²⁻/MₓOᵧ, where M = Fe, Zr, Sn, Ti, and Sb) have been investigated for this purpose. nih.gov Among these, the SO₄²⁻/Fe₂O₃–MoO₃ catalyst has demonstrated notable activity. nih.gov These catalysts are prepared and characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, powder X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) to understand their structural and surface properties. nih.gov The presence of the metal oxide catalyst facilitates the selective oxidation of toluene, leading to the formation of methoxymethyl benzene with selectivities reported to be higher than 75%. nih.gov

Table 1: Performance of Various SO₄²⁻/MₓOᵧ Catalysts in the Electrochemical Synthesis of Methoxymethyl Benzene

Catalyst (M)Selectivity for Methoxymethyl BenzeneReference
Fe>75% nih.gov
ZrInvestigated nih.gov
SnInvestigated nih.gov
TiInvestigated nih.gov
SbInvestigated nih.gov

Ionic liquids (ILs) have emerged as effective reaction media for the electrochemical synthesis of methoxymethyl benzene. prepchem.comdur.ac.uk Specifically, 1-butyl-3-methylimidazolium dibutyl phosphate has been prepared and characterized for this application. prepchem.comdur.ac.uk The use of this ionic liquid has been shown to exhibit good catalytic activity, with product yields of methoxymethyl benzene exceeding 56%. prepchem.comdur.ac.uk Ionic liquids offer several advantages in electrochemical synthesis, including high thermal stability, negligible vapor pressure, and good electrochemical stability. prepchem.comdur.ac.uk They can act as both the solvent and the electrolyte, simplifying the reaction setup. tandfonline.com The cation of the ionic liquid is also known to stabilize radical anion intermediates, which can influence the reaction pathway and product distribution. tandfonline.com

The electrochemical synthesis of methoxymethyl benzene from toluene and methanol is believed to proceed through a radical-mediated mechanism. nih.govprepchem.comdur.ac.uk Experimental evidence from techniques such as ultraviolet-visible (UV-vis) spectroscopy and X-ray photoelectron spectroscopy (XPS) supports the formation of radical cations during the reaction. nih.gov A proposed mechanism involves the anodic oxidation of toluene to form a radical cation. This reactive intermediate then reacts with methanol to form the methoxymethyl benzene product. nih.gov Another proposed pathway suggests a free radical reaction mechanism. prepchem.comdur.ac.uk The electrochemical process can be monitored using techniques like cyclic voltammetry (CV) and the products analyzed by gas chromatography/mass spectrometry (GC/MS). prepchem.comdur.ac.uk

Alkylation and Methoxylation Reactions for Introducing Methoxymethyl Groups

The introduction of a methoxymethyl group onto a benzene ring can also be achieved through electrophilic aromatic substitution reactions, specifically variations of alkylation and subsequent methoxylation. A common strategy involves a two-step process: chloromethylation followed by methoxylation.

The chloromethylation of benzene can be accomplished through the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. wikipedia.org Alternatively, chloromethyl methyl ether (CH₃OCH₂Cl) can be used as the chloromethylating agent. wikipedia.org The resulting benzyl (B1604629) chloride or its derivatives can then be converted to methoxymethyl benzene by reaction with sodium methoxide. prepchem.com

Indirect Synthetic Routes via Precursors

Indirect synthetic routes to methoxymethyl benzene involve the preparation of a precursor molecule that is subsequently converted to the final product. A common strategy involves the synthesis of benzyl alcohol or a benzyl halide, followed by an etherification step.

For instance, benzyl alcohol can be synthesized through various methods and then subsequently etherified with methanol under acidic conditions or by using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol to chemoselectively form the methyl ether. organic-chemistry.org Another approach involves the preparation of a benzyl halide, such as benzyl chloride or benzyl bromide, which can then be reacted with sodium methoxide in methanol to yield methoxymethyl benzene via a Williamson ether synthesis. prepchem.com This method is particularly useful for introducing the methoxymethyl group onto substituted benzene rings, as demonstrated by the synthesis of 1-(methoxymethyl)-3-nitrobenzene from 3-nitrobenzyl chloride and sodium methoxide. prepchem.com

Table 2: Comparison of Synthetic Routes to Methoxymethyl Benzene

Synthetic RouteKey ReagentsAdvantagesDisadvantages
Direct Electrochemical Oxidation Toluene, Methanol, Metal Oxide Catalyst, Ionic LiquidMild reaction conditions, Potentially environmentally friendlyRequires specialized electrochemical setup
Direct Alkylation/Methoxylation Benzene, Formaldehyde/HCl or Chloromethyl methyl ether, Sodium methoxideUtilizes well-established reaction typesMay involve carcinogenic reagents like chloromethyl methyl ether
Indirect Route via Benzyl Alcohol Benzyl alcohol, Methanol, Acid catalyst or other activating agentsCan be chemoselectiveRequires pre-synthesis of the benzyl alcohol precursor
Indirect Route via Benzyl Halide Benzyl halide, Sodium methoxideGenerally high-yielding Williamson ether synthesisRequires pre-synthesis of the benzyl halide precursor

Nucleophilic Substitution Reactions for Methoxymethyl Group Incorporation

The incorporation of a methoxymethyl (MOM) group onto a benzene ring or its analogues is frequently achieved through nucleophilic substitution reactions. A common and versatile method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this context, a deprotonated phenol (a phenoxide) acts as the nucleophile, attacking an electrophilic source of the methoxymethyl group, such as chloromethyl methyl ether (MOMCl). orgsyn.orgyoutube.com

This reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen of the phenoxide attacks the electrophilic carbon of the chloromethyl methyl ether, displacing the chloride leaving group in a single, concerted step. wikipedia.org For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. byjus.commasterorganicchemistry.com Chloromethyl methyl ether fits this requirement well.

The general reaction can be summarized as follows:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + CH₃OCH₂Cl → Ar-OCH₂OCH₃ + Cl⁻

The choice of base to deprotonate the phenol is crucial and can influence the reaction's success. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed to generate the alkoxide quantitatively. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.

An alternative approach involves the use of phase-transfer catalysis. In this method, a quaternary ammonium (B1175870) salt is used to transport the phenoxide from an aqueous or solid phase into an organic phase where it can react with the chloromethyl methyl ether. This technique can be advantageous for its milder reaction conditions and easier work-up procedures.

The scope of the Williamson ether synthesis is broad, allowing for the preparation of a wide variety of symmetrical and asymmetrical ethers. wikipedia.org This method is not only used in laboratory settings but also has industrial applications for the synthesis of ethers. byjus.com

Generation of α-Halo Ethers from Acetals and Alcohols

α-Halo ethers, particularly chloromethyl methyl ether (MOMCl), are key reagents for introducing the methoxymethyl group. These compounds can be synthesized from acetals or alcohols. A rapid and efficient method for preparing chloromethyl methyl ether and other haloalkyl ethers involves the use of zinc(II) salts as catalysts in the reaction between acetals and acid halides. organic-chemistry.org This approach can achieve near-quantitative yields in a short timeframe (1-4 hours) with very low catalyst loading (0.01 mol%). organic-chemistry.org

The reaction of dimethoxymethane (an acetal) with an acid halide, such as acetyl chloride, in the presence of a catalytic amount of a zinc(II) salt (e.g., Zn(OTf)₂, ZnBr₂, or Zn(OAc)₂) generates chloromethyl methyl ether. orgsyn.orgorganic-chemistry.org

CH₂(OCH₃)₂ + CH₃COCl --(Zn(II) catalyst)--> CH₃OCH₂Cl + CH₃COOCH₃

This in-situ generation of MOMCl is particularly advantageous as it minimizes the handling of the carcinogenic α-halo ether. organic-chemistry.org The resulting solution containing the chloromethyl methyl ether can often be used directly in subsequent reactions without purification. organic-chemistry.org

Another established method for preparing α-halo ethers is from an alcohol, formaldehyde (or a source thereof like paraformaldehyde or trioxane), and a hydrogen halide. orgsyn.org For instance, benzyl chloromethyl ether can be prepared from benzyl alcohol, aqueous formaldehyde, and hydrogen chloride. orgsyn.org

The synthesis of chloromethyl ethers has also been attempted from higher molecular weight alcohols using paraformaldehyde and dry hydrogen chloride. gatech.edu

Protecting Group Strategies for Alcohols and Carbonyls

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and, to a lesser extent, carbonyl compounds in organic synthesis. Its popularity stems from its ease of introduction, stability to a range of reaction conditions, and relatively straightforward removal.

Protection of Alcohols:

Alcohols are converted to their corresponding MOM ethers by reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. orgsyn.org Diisopropylethylamine (Hünig's base) is a commonly used base for this transformation. orgsyn.org

R-OH + CH₃OCH₂Cl + (i-Pr)₂NEt → R-OCH₂OCH₃ + (i-Pr)₂NEt·HCl

The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at or below room temperature. The MOM ether is generally stable to strong bases, nucleophiles, and reducing agents, making it suitable for multi-step syntheses.

Deprotection of the MOM group is usually achieved under acidic conditions. Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a protic solvent like methanol or water, readily cleaves the acetal linkage to regenerate the alcohol.

Protection of Carbonyls:

While less common than for alcohols, the methoxymethyl group can also be used to protect carbonyl compounds, typically by converting them to the corresponding acetal or ketal. This strategy is often employed when the carbonyl group needs to be shielded from nucleophilic attack or reduction.

The formation of a methoxymethyl acetal can be achieved by reacting the carbonyl compound with methanol in the presence of an acid catalyst to form the dimethyl acetal, which can then be further manipulated if necessary. However, direct protection with a methoxymethyl group is less straightforward than for alcohols.

The stability of the MOM group under various conditions makes it a valuable tool in the synthetic chemist's arsenal, allowing for the selective transformation of other functional groups within a complex molecule.

Synthesis of Substituted Benzene, Methoxymethyl- Derivatives

Approaches to Halogenated Methoxymethylbenzenes

The synthesis of halogenated methoxymethylbenzenes can be achieved through several synthetic routes. One common approach is the direct halogenation of methoxymethylbenzene. This electrophilic aromatic substitution reaction typically employs elemental halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The methoxymethyl group is an ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. Therefore, the halogenation will primarily occur at the positions ortho and para to the methoxymethyl group.

Another strategy involves the methoxymethylation of a pre-halogenated benzene derivative. For example, a halophenol can be deprotonated with a base to form the corresponding phenoxide, which then undergoes a Williamson ether synthesis with chloromethyl methyl ether to yield the halogenated methoxymethylbenzene. orgsyn.org This method provides better regiochemical control, as the position of the halogen is predetermined by the starting material.

Furthermore, Sandmeyer or related reactions can be employed to introduce a halogen at a specific position on the benzene ring. This involves the diazotization of an aminomethoxymethylbenzene, followed by treatment with a copper(I) halide (CuCl, CuBr) or potassium iodide (KI).

Synthesis of Aminated and Nitrated Methoxymethylbenzene Compounds

The introduction of amino and nitro groups onto the methoxymethylbenzene scaffold is typically achieved through electrophilic aromatic substitution reactions.

Nitration:

Nitration of methoxymethylbenzene is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The methoxymethyl group, being an ortho-, para-director, will direct the incoming nitro group to these positions. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration and side reactions.

Amination:

Direct amination of the aromatic ring is challenging. Therefore, aminated methoxymethylbenzene compounds are usually synthesized by the reduction of the corresponding nitro derivatives. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron in acetic acid.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the benzene ring is sufficiently activated with strong electron-withdrawing groups. chemistrysteps.com For instance, a methoxyarene with a nitro group positioned ortho or para to a leaving group can undergo substitution with an amine. masterorganicchemistry.com In some cases, a methoxy (B1213986) group itself can act as a leaving group in nucleophilic amination reactions, particularly in the presence of reagents like a sodium hydride-iodide composite. ntu.edu.sg

Construction of Ethynyl- and Propenyloxy-Substituted Methoxymethylbenzenes

The synthesis of ethynyl- and propenyloxy-substituted methoxymethylbenzenes involves the introduction of these specific functional groups onto the methoxymethylbenzene core.

Ethynyl-Substituted Derivatives:

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. To synthesize an ethynyl-substituted methoxymethylbenzene, a halogenated methoxymethylbenzene (e.g., bromo- or iodomethoxymethylbenzene) can be coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group can then be removed under mild conditions to yield the terminal ethynyl group.

An alternative approach involves the reaction of a lithiated methoxymethylbenzene with an appropriate electrophile. For example, ortho-lithiation of methoxymethylbenzene, followed by quenching with an electrophilic source of the ethynyl group, can provide the desired product.

Propenyloxy-Substituted Derivatives:

The synthesis of propenyloxy-substituted methoxymethylbenzenes can be achieved through a Williamson ether synthesis. A methoxymethyl-substituted phenol is first deprotonated with a suitable base to form the phenoxide. This nucleophile is then reacted with an allyl halide, such as allyl bromide or allyl chloride, to form the corresponding allyl ether.

Subsequent isomerization of the allyl group to a propenyl group can be accomplished using a base, such as potassium tert-butoxide, or a transition metal catalyst.

The choice of synthetic route for these derivatives will depend on the desired substitution pattern, the availability of starting materials, and the compatibility of the functional groups with the reaction conditions.

Multi-Step Synthesis of Complex Polycyclic Aromatic Systems Incorporating Methoxymethyl Units

The incorporation of methoxymethyl units into complex polycyclic aromatic systems presents a synthetic challenge that requires multi-step strategies. These strategies can be broadly categorized into two approaches: the introduction of the methoxymethyl group onto a pre-existing polycyclic aromatic hydrocarbon (PAH) core, or the use of a methoxymethyl-substituted building block in the construction of the polycyclic system.

One common strategy involves the functionalization of a readily available PAH. For instance, a hydroxymethyl group can be introduced onto the aromatic ring through various methods, such as the reaction with formaldehyde in the presence of an acid catalyst. This hydroxymethylated PAH can then be converted to the corresponding methoxymethyl derivative by etherification with methanol under acidic conditions.

Alternatively, a methoxymethyl-substituted aromatic compound can be used as a precursor in the synthesis of a more complex polycyclic system. For example, a methoxymethyl-substituted benzene or naphthalene derivative can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with appropriately functionalized aromatic partners to build up the desired polycyclic framework. Another approach is the use of annulation reactions, where a ring is fused onto an existing aromatic system. A methoxymethyl-substituted reactant can be designed to participate in such cyclization reactions, thereby incorporating the methoxymethyl unit into the final complex structure.

The synthesis of heteroatom-containing polycyclic aromatic hydrocarbons (H-PAHs) with alkyl and aryl substitutions has been demonstrated through key steps involving polysubstituted olefin formation and cyclization nih.gov. While not explicitly detailing methoxymethyl incorporation, these synthetic routes provide a template for how a methoxymethyl-substituted precursor could be utilized in the formation of complex polycyclic systems.

Catalytic Systems in the Synthesis of Benzene, Methoxymethyl-

Catalysis plays a crucial role in the efficient and selective synthesis of "Benzene, methoxymethyl-" and its analogues. Both heterogeneous and homogeneous catalytic systems have been developed to facilitate the key bond-forming reactions, with an increasing emphasis on catalyst reusability and adherence to green chemistry principles.

Heterogeneous Catalysis Development and Optimization

Heterogeneous catalysts are widely employed in the synthesis of "Benzene, methoxymethyl-" due to their ease of separation from the reaction mixture and potential for reuse. The development and optimization of these catalysts focus on enhancing activity, selectivity, and stability.

Solid acid catalysts, such as zeolites and sulfated metal oxides, are commonly used for the alkoxymethylation of aromatic compounds. For instance, a series of SO₄²⁻/MₓOᵧ (where M = Fe, Zr, Sn, Ti, and Sb) solid superacid catalysts have been prepared and investigated for the synthesis of methoxymethyl benzene from the electrochemical reaction of toluene with methanol acs.org. These catalysts facilitate the reaction under mild conditions, and their performance is influenced by the nature of the metal oxide support.

The optimization of heterogeneous catalysts often involves tuning their acidic properties, pore structure, and surface area. For example, in the context of hyper-cross-linked polymers synthesized from benzyl methyl ethers, the choice of a solid acid catalyst like p-toluenesulfonic acid allows for efficient polymerization and catalyst recovery univie.ac.atacs.orgresearchgate.net. The textural properties of the resulting polymers, such as their micro- and mesoporosity, are influenced by the catalytic system employed univie.ac.atresearchgate.net.

The following table summarizes the performance of different heterogeneous catalysts in the synthesis of "Benzene, methoxymethyl-" or related reactions.

CatalystReactantsProductSelectivity (%)Reference
SO₄²⁻/Fe₂O₃Toluene, MethanolMethoxymethyl benzene>75 acs.org
SO₄²⁻/ZrO₂Toluene, MethanolMethoxymethyl benzene>75 acs.org
SO₄²⁻/SnO₂Toluene, MethanolMethoxymethyl benzene>75 acs.org
SO₄²⁻/TiO₂Toluene, MethanolMethoxymethyl benzene>75 acs.org
SO₄²⁻/Sb₂O₅Toluene, MethanolMethoxymethyl benzene>75 acs.org

Homogeneous Catalysis for Alkoxymethylation

Homogeneous catalysts offer high activity and selectivity in the alkoxymethylation of aromatic compounds due to their well-defined active sites. Various metal complexes and organocatalysts have been explored for these transformations.

For instance, selective alkoxymethylation has been achieved using an iminodiacetic acid catalyst mdpi.com. The selectivity of the reaction was found to be dependent on the reaction time, with shorter reaction times favoring the formation of less-substituted products mdpi.com. This highlights the level of control that can be achieved with homogeneous catalytic systems.

Recent advances in homogeneous catalysis have also focused on the development of metal-ligand cooperative systems for various transformations, including those involving aromatic compounds mdpi.com. While not specific to methoxymethylation, these principles can be applied to the design of novel catalysts for the synthesis of "Benzene, methoxymethyl-". The following table provides examples of homogeneous catalysts used in alkoxymethylation reactions.

CatalystReactantsProductKey FeaturesReference
Iminodiacetic acidResorcinarenesAlkoxymethylated resorcinarenesSelectivity driven by reaction time mdpi.com
Chiral phosphoric acid (R)-TRIPIndoles, Aromatic acetalsChiral ethersGood enantioselectivity and yield mdpi.com

Studies on Catalyst Reusability and Green Chemistry Principles

The sustainability of chemical processes is a growing concern, leading to increased research into catalyst reusability and the application of green chemistry principles in the synthesis of "Benzene, methoxymethyl-".

Catalyst Reusability: The ability to recover and reuse a catalyst is a key aspect of sustainable synthesis. In the context of heterogeneous catalysis, solid catalysts can often be separated by simple filtration and reused for multiple reaction cycles. For example, in the synthesis of hyper-cross-linked polymers from benzyl methyl ethers using p-toluenesulfonic acid as a catalyst, recovery rates of over 80% were achieved, and the catalyst could be reused for at least three cycles without a significant loss of activity univie.ac.atacs.orgresearchgate.net.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes unsw.edu.aunih.govuniv-rennes.frnih.govresearchgate.net. In the synthesis of "Benzene, methoxymethyl-," these principles can be applied in several ways:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste nih.gov.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. For example, some syntheses can be performed in water or under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The electrochemical synthesis of methoxymethyl benzene at room temperature and standard atmosphere is an example of this principle in practice acs.org.

The development of catalytic systems that are both highly efficient and adhere to the principles of green chemistry is an ongoing area of research in the synthesis of "Benzene, methoxymethyl-" and its analogues.

Iii. Chemical Reactivity and Mechanistic Pathways of Benzene, Methoxymethyl

Reactions of the Methoxymethyl Functionality

The methoxymethyl (MOM) group is frequently employed as a protecting group for alcohols and phenols in organic synthesis due to its stability in a range of conditions. wikipedia.orgadichemistry.com Its reactivity is centered around the ether linkage, which can be cleaved under specific conditions.

Acid-Catalyzed Cleavage and Deprotection

The cleavage of methoxymethyl ethers is most commonly achieved through acid catalysis. Strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃) can effectively break the C-O bond of the ether. masterorganicchemistry.com The reaction mechanism typically involves the protonation of the ether oxygen, which makes the leaving group (methanol) more stable. masterorganicchemistry.com This is followed by either an Sₙ1 or Sₙ2 nucleophilic attack, depending on the structure of the substrate. masterorganicchemistry.com For primary alcohols, the Sₙ2 pathway is favored, while for tertiary alcohols, the Sₙ1 pathway is more common. masterorganicchemistry.com

A variety of acidic reagents can be used for the deprotection of MOM ethers. These include:

Brønsted acids: Hydrochloric acid in methanol (B129727) is a common and effective method for removing the MOM group. adichemistry.com

Lewis acids: Zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) offers a rapid and efficient method for deprotection, often taking less than ten minutes with high yields and selectivity. researchgate.net Bismuth trichloride (B1173362) (BiCl₃) is another effective Lewis acid catalyst for the cleavage of MOM ethers and esters. rsc.org

Silylating agents: Trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl can be used for the chemoselective deprotection of aromatic MOM ethers. nih.govacs.org This method is particularly mild and does not require strongly acidic conditions. nih.gov

The choice of reagent and reaction conditions can allow for selective deprotection of MOM ethers in the presence of other protecting groups. For instance, iodine in methanol has been shown to selectively cleave ortho-methoxymethyl ethers over their para-isomers. researchgate.netresearchgate.net

Table 1: Reagents for Acid-Catalyzed Cleavage of Methoxymethyl Ethers

Reagent/Catalyst Conditions Substrate Type Notes
Hydrochloric Acid (HCl) Methanol, reflux Alcohols General and common method. adichemistry.com
Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) Dichloromethane Primary, secondary, and tertiary alcohols; phenols Rapid and high-yielding. researchgate.net
Bismuth Trichloride (BiCl₃) Acetonitrile (B52724)/water Alkyl, alkenyl, alkynyl, benzyl (B1604629), and anthracene (B1667546) MOM ethers; MOM esters Effective for a variety of substrates. rsc.org
Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl Acetonitrile Aromatic MOM ethers Mild and non-acidic conditions. nih.govacs.org
Iodine (I₂) Methanol ortho-Methoxymethyl ethers Selective for ortho isomers. researchgate.netresearchgate.net
Silica-Supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄-SiO₂) Dichloromethane, room temperature Phenolic MOM ethers Heterogeneous catalyst, simple workup. organic-chemistry.org

Selective Oxidation Reactions of the Methoxymethyl Group

The methoxymethyl group in Benzene (B151609), methoxymethyl- can undergo selective oxidation to produce benzaldehyde (B42025). This transformation is a key reaction in organic synthesis. The oxidation can be achieved using various oxidizing agents and conditions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed oxidative cleavage with sodium bromate (B103136) is a known method for cleaving alkyl and silyl (B83357) ethers. masterorganicchemistry.com The metabolic oxidation of alkoxy groups, such as the methoxy (B1213986) group in Benzene, methoxymethyl-, can also lead to the formation of hydroxy groups, a process often catalyzed by cytochrome P450 (CYP) isoenzymes in biological systems. nih.gov

Metal-Mediated Cleavage of Methoxymethyl Ethers and Esters

In addition to acid-catalyzed methods, metal-mediated reactions can also be employed for the cleavage of methoxymethyl ethers. Nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, have been utilized for the cleavage of the C(sp²)–O(alkyl) bond in aryl methyl ethers. rsc.org These reactions typically involve the use of Grignard reagents. rsc.org Studies have also investigated the activation of dimethyl ether by transition metal ions like iron, cobalt, nickel, and copper, providing insights into the catalytic properties of metals in C–O bond cleavage. acs.org

Reactions of the Benzene Ring and Other Substituents

The benzene ring of Benzene, methoxymethyl- is susceptible to electrophilic aromatic substitution reactions, and the presence of substituents on the ring can influence its reactivity and the position of further substitution.

Nucleophilic Substitution Reactions on Adjacent Halogenated Groups

When the benzene ring of Benzene, methoxymethyl- is substituted with a halogen, nucleophilic aromatic substitution can occur. The reactivity of aryl halides towards nucleophilic substitution is generally low but can be significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, at the ortho and para positions relative to the halogen. libretexts.org The reaction proceeds through a two-step mechanism involving the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the halide ion. libretexts.org

In the case of benzylic halides, which have a halogen on the methyl group of the methoxymethyl functionality, nucleophilic substitution occurs readily. ucalgary.ca Primary benzylic halides typically react via an Sₙ2 pathway, while secondary and tertiary benzylic halides favor an Sₙ1 pathway due to the formation of a resonance-stabilized carbocation. ucalgary.ca

Reduction Reactions of Halogenated and Nitro Substituents

Halogen and nitro substituents on the benzene ring of Benzene, methoxymethyl- can be reduced to other functional groups. The reduction of a nitro group to an amino group is a common transformation in organic synthesis. The presence of a nitro group deactivates the benzene ring towards electrophilic substitution. msu.edu

Hydrogenation of the benzene ring itself can be achieved using catalysts like platinum, palladium, or nickel at high pressure, resulting in the formation of a cyclohexane (B81311) ring. libretexts.org

Electrophilic Aromatic Substitution Reactivity

The methoxymethyl group (-CH₂OCH₃) on a benzene ring influences the reactivity and orientation of electrophilic aromatic substitution (EAS) reactions. This substituent acts as an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. lumenlearning.comlibretexts.org The activation arises from the electron-donating nature of the group, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. lumenlearning.comwikipedia.org

The methoxymethyl group is an ortho, para-director. youtube.comlibretexts.orgmasterorganicchemistry.com This directing effect is attributed to the stabilization of the cationic intermediate, known as the sigma complex or arenium ion, which is formed during the reaction. libretexts.orgbyjus.com When the electrophile attacks the ortho or para positions, a resonance structure can be drawn where the oxygen atom of the methoxymethyl group donates a lone pair of electrons to the carbocation, thereby stabilizing it. youtube.comlibretexts.org This additional resonance stabilization is not possible when the electrophile attacks the meta position. Consequently, the activation energies for ortho and para attack are lower, leading to the preferential formation of these isomers. stackexchange.com

While both ortho and para products are formed, the para isomer is often the major product due to steric hindrance at the ortho positions, which are closer to the substituent. stackexchange.com The relative yields of ortho and para products can be influenced by the size of the electrophile and the reaction conditions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electron system of the benzene ring, leading to the formation of the resonance-stabilized sigma complex. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the sigma complex to restore the aromaticity of the ring. byjus.commasterorganicchemistry.com

Advanced Mechanistic Investigations

The reaction mechanisms of radical cations derived from Benzene, methoxymethyl- (also known as benzyl methyl ether) have been a subject of detailed investigation. These reactive intermediates can be generated through processes such as photoinduced one-electron oxidation or reaction with strong oxidizing agents. acs.orgcapes.gov.br

Studies involving the photo-oxidation of benzyl methyl sulfides, which are structurally related to benzyl methyl ethers, have provided insights into the behavior of these radical cations. acs.org Upon formation, the sulfide (B99878) radical cations can undergo deprotonation, leading to the formation of the corresponding benzaldehyde. acs.org Laser flash photolysis studies have shown the efficient formation of sulfide radical cations, which can exist in a dimeric form. acs.org At longer timescales, the absorption signal of the dimer radical cation is replaced by that of a thionium (B1214772) ion, which is a (α-thio)benzyl cation. acs.org This indicates that the reaction proceeds through the oxidation of the benzyl radical.

In the context of Benzene, methoxymethyl-, oxidation can be initiated by hydrogen atom abstraction from the benzylic position, followed by a single electron transfer from the resulting radical. siu.edu This process can lead to the formation of either aldehydes or esters depending on the reaction conditions. For instance, oxidation with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or aromatic methyl esters by controlling the amount of NBS and the reaction temperature. nih.govnih.gov The proposed mechanism involves the initial formation of a monobromo intermediate. nih.gov At higher temperatures, this intermediate can break down to form an aldehyde. Alternatively, it can undergo a second free-radical bromination to form a dibromo intermediate, which upon hydrolysis, yields the corresponding ester. nih.gov

The table below summarizes the selective oxidation of various substituted benzyl methyl ethers to either aldehydes or esters using NBS.

Substituent on Benzene RingProduct (Aldehyde)Yield (%) - Aldehyde FormationProduct (Ester)Yield (%) - Ester Formation
HBenzaldehydeModerateMethyl benzoateHigh
o-CH₃o-TolualdehydeModerateMethyl 2-methylbenzoateHigh
p-CH₃p-TolualdehydeModerateMethyl 4-methylbenzoateHigh
m-NO₂m-Nitrobenzaldehyde-Methyl 3-nitrobenzoateHigh
p-Clp-ChlorobenzaldehydeModerateMethyl 4-chlorobenzoateHigh

Detailed Studies of Cascade Cyclization Reactions (e.g., Schmittel Cyclization)

While direct involvement of Benzene, methoxymethyl- in Schmittel cyclization is not extensively documented in the provided search results, the principles of this and other cascade cyclization reactions offer a framework for understanding potential complex transformations. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.govwikipedia.org

The Schmittel cyclization is a thermal reaction of enyne-allenes that can proceed through either a concerted or a stepwise mechanism involving diradical intermediates. rsc.orgcomporgchem.com Computational and experimental studies, including kinetic isotope effects, have been used to elucidate the mechanistic details. comporgchem.com These studies have shown that substituents can influence the reaction pathway, shifting it between concerted and stepwise mechanisms. comporgchem.com The concept of a "broad transition state zone" has been proposed, where trajectories can lead to either the concerted product or the diradical intermediate. comporgchem.com

In a broader context, cascade cyclizations can be initiated by various means, including radical generation. wikipedia.org Radical cyclization reactions typically involve three steps: selective radical generation, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to convert the cyclized radical into a stable product. wikipedia.org These reactions are often highly efficient for forming five- and six-membered rings. wikipedia.org

Other types of cascade reactions include those mediated by bases, which can involve a series of Michael additions and aldol (B89426) condensations to form multiple rings and stereocenters in a single operation. nih.gov The choice of base and solvent can be critical in directing the reaction towards the desired product. nih.gov Additionally, transition metals like iridium can catalyze cyclization reactions involving C-H activation steps. rsc.org Aza-Prins cyclizations, which involve the reaction of an iminium ion with an alkene, represent another class of powerful cascade reactions for the synthesis of complex nitrogen-containing heterocycles. acs.orgacs.org

The regioselectivity in reactions of Benzene, methoxymethyl- is prominently observed in electrophilic aromatic substitution, where the methoxymethyl group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This is a consequence of the electronic properties of the substituent, which stabilizes the cationic intermediates formed during attack at these positions. libretexts.org

Stereoselectivity becomes a key consideration in reactions where new stereocenters are formed. For instance, in the intramolecular SN' cyclization of alkyllithium reagents onto methoxy alkenes, the configuration of the product is determined by the stereochemical course of the cyclization. nih.gov Studies have shown that these reactions can proceed with high syn-SN' selectivity, meaning the nucleophile adds to the same face of the double bond as the leaving group departs. nih.gov In certain systems, a "spiro ether effect" can dominate the stereoselectivity, leading to the formation of a product where the newly formed alkene is cis to the ring oxygen. nih.gov The interplay between factors like syn-SN' selectivity, the spiroether effect, and the preference for forming the more stable E-alkene determines the final stereochemical outcome. nih.gov

In the context of cascade reactions, the stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the specific mechanism of the cyclization steps. For example, in aza-Prins cyclizations, the geometry of the iminium ion and the alkene can influence the stereochemical outcome of the ring-forming step. acs.org Similarly, in radical cyclizations, the stereoselectivity can be influenced by the conformation of the transition state leading to the cyclized radical.

Substituent effects play a crucial role in determining the reactivity and mechanistic pathways of reactions involving Benzene, methoxymethyl- and its derivatives. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly influence reaction rates and the stability of intermediates. lumenlearning.comnih.gov

In electrophilic aromatic substitution, electron-donating groups, like the methoxymethyl group, activate the benzene ring and accelerate the reaction, while electron-withdrawing groups deactivate the ring and slow down the reaction. lumenlearning.comlibretexts.org This is because electron-donating groups stabilize the positively charged sigma complex intermediate, lowering the activation energy of the rate-determining step. libretexts.org

The Hammett equation provides a quantitative way to correlate the effect of meta- and para-substituents on the rates and equilibrium constants of reactions of aromatic compounds. pharmacy180.comwikipedia.orgoxfordreference.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and a negative charge is built up in the transition state. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups and a positive charge is developed in the transition state. The linearity of a Hammett plot (log(k/k₀) vs. σ) suggests that the reaction mechanism is consistent across the series of substituted reactants. pharmacy180.com

The influence of substituents is not limited to electrophilic aromatic substitution. In the oxidation of benzyl methyl ethers, electron-deficient aromatic rings undergo oxidative ester formation more rapidly, while electron-rich systems may favor the formation of the aldehyde. nih.gov In Schmittel cyclizations of enyne-allenes, substituents can alter the shape of the transition state zone, thereby influencing whether the reaction proceeds through a concerted or stepwise pathway. comporgchem.com Furthermore, theoretical studies on methylxanthines have shown that increasing the number of methyl substituents (electron-donating groups) increases the gas phase basicity. nih.gov

The following table provides Hammett substituent constants (σ) for various groups, illustrating their electronic effects.

SubstituentσmetaσparaElectronic Effect
-OCH₃0.12-0.27Electron-donating (by resonance)
-CH₃-0.07-0.17Electron-donating (by induction)
-Cl0.370.23Electron-withdrawing (by induction)
-CN0.560.66Electron-withdrawing
-NO₂0.710.78Strongly electron-withdrawing

Iv. Advanced Spectroscopic and Analytical Characterization of Benzene, Methoxymethyl

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry stands as a cornerstone for the molecular analysis of Benzene (B151609), methoxymethyl-. Different ionization techniques offer unique perspectives on its structure and reactivity.

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a high-energy beam of atoms, typically an inert gas like argon or xenon, strikes a sample mixed in a non-volatile liquid matrix. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase and ionized. libretexts.org FAB is particularly useful for analyzing thermally labile compounds and can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orglibretexts.org

In the study of 4-substituted-1-(methoxymethyl)benzene derivatives, positive ion FAB mass spectrometry revealed a characteristic peak for the hydride-eliminated molecule, [M-H]⁺. nih.gov To investigate the mechanism of this hydride elimination, researchers synthesized a deuterated version of 4-methoxy-1-(methoxymethyl)benzene with two deuterium (B1214612) atoms on the methylene (B1212753) group. nih.gov Analysis of this labeled compound helped to pinpoint the site of hydride elimination. nih.gov The appearance of the [M-H]⁺ ion is a known phenomenon for certain classes of organic compounds under positive FAB conditions and is a subject of mechanistic investigation. nih.gov

Table 1: Key Ions Observed in FAB Mass Spectrometry of 4-methoxy-1-(methoxymethyl)benzene

Ion m/z (mass-to-charge ratio) Ionization Mode Significance
[M-H]⁺ 151 Positive Indicates hydride elimination from the molecule. nih.gov
[M-H]⁻ 151 Negative Deprotonated molecule observed in negative ion mode. nih.gov

This table summarizes the principal ions identified in the mass spectrometric analysis of 4-methoxy-1-(methoxymethyl)benzene, highlighting the different species generated under various ionization conditions.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding gas-phase molecules with high-energy electrons. creative-proteomics.comwikipedia.org This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure, which is highly useful for identification. creative-proteomics.com For Benzene, methoxymethyl-, the molecular ion peak (M⁺·) is observed at an m/z of 152 in the EI mass spectrum, confirming its molecular weight. nih.gov

Chemical Ionization (CI) is a softer ionization technique compared to EI and is often used when the molecular ion is not observed with EI due to excessive fragmentation. While not extensively detailed for Benzene, methoxymethyl- in the provided context, CI is generally used in conjunction with EI for a more complete mass spectral analysis, particularly for determining the molecular weight of fragile compounds. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination where gas chromatography separates a mixture into its individual components, which are then introduced one by one into the mass spectrometer for identification. creative-proteomics.com This technique is crucial for the analysis of regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. nih.govnih.gov

In the analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, capillary gas chromatography effectively separated the ortho-, meta-, and para-isomers. nih.gov The elution order was found to be dependent on the molecular linearity, with the ortho-isomer eluting first and the para-isomer having the longest retention time. nih.gov Similarly, for regioisomeric methyl methoxymethylbenzoates, GC-MS with an Rtx-5 stationary phase was used to separate the isomers. researchgate.net

The electron impact mass spectra of these regioisomers often show similar major fragment ions, making chromatographic separation essential for unambiguous identification. nih.govpsu.edu However, subtle differences in the relative abundances of fragment ions can sometimes aid in their differentiation. nih.gov

Vibrational and Electronic Spectroscopic Techniques

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule provide complementary information to mass spectrometry, focusing on functional groups and electronic structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules. nih.gov It is highly effective for identifying the functional groups present in a compound and for studying the interactions between molecules and surfaces, such as catalysts. uninsubria.itresearchgate.net The IR spectrum of Benzene, methoxymethyl- in the gas phase is available in the NIST Chemistry WebBook, providing a reference for its characteristic vibrational frequencies. nist.gov

In studies involving catalysts, FT-IR can be used to investigate the nature of the interaction between a substrate and the catalyst surface. For example, in the study of methoxy-substituted benzenes adsorbed on solid acid catalysts like zeolite BEA and γ-alumina, FT-IR data revealed how the orientation of the molecule on the catalyst surface is influenced by its structure. uninsubria.it For 1,2-dimethoxybenzene, a related compound, the planar structure allows the benzene ring to interact directly with the catalyst surface. uninsubria.it

Table 2: Application of FT-IR in Catalyst Studies

Substrate Catalyst Observation from FT-IR Implication
1,2-dimethoxybenzene Zeolite BEA, γ-alumina Molecule orients parallel to the catalyst surface with direct interaction of the benzene ring. uninsubria.it Facilitates catalytic reactions like alkylation.

This table illustrates how FT-IR spectroscopy is used to understand the interaction of methoxy-substituted benzenes with solid acid catalysts, providing insights into their reactivity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the promotion of electrons from the ground state to higher energy excited states. thermofisher.com This technique provides information about the electronic structure of a molecule and is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration changes of reactants, intermediates, and products. spectroscopyonline.comuu.nl

The absorbance measured in UV-Vis spectroscopy is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.comsci-hub.se This relationship allows for quantitative analysis and the determination of reaction kinetics. spectroscopyonline.com For reactions involving Benzene, methoxymethyl-, UV-Vis spectroscopy can be employed to monitor the consumption of the starting material or the formation of a chromophoric product, thus providing real-time data on the reaction's progress. spectroscopyonline.comuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Benzene, methoxymethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. nih.gov

The ¹H NMR spectrum of Benzene, methoxymethyl- provides specific information about the different types of protons and their immediate chemical environment. The spectrum is characterized by three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methoxy (B1213986) protons.

Aromatic Protons (C₆H₅-) : These protons typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. This signal integrates to five protons, consistent with a monosubstituted benzene ring.

Methylene Protons (-CH₂-) : The two protons of the methylene group are chemically equivalent and appear as a sharp singlet at approximately δ 4.4-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

Methoxy Protons (CH₃O-) : The three protons of the methyl group are also equivalent and produce a distinct singlet further upfield, typically around δ 3.3-3.4 ppm, deshielded by the neighboring oxygen atom.

¹H NMR Spectral Data for Benzene, methoxymethyl-

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)~7.3Multiplet5H
Methylene (CH₂)~4.4Singlet2H
Methoxy (CH₃)~3.3Singlet3H

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For Benzene, methoxymethyl-, five distinct signals are typically observed. nih.govspectrabase.com

Aromatic Carbons (C₆H₅-) : The benzene ring shows four separate signals due to symmetry. The carbon atom attached to the -CH₂OCH₃ group (ipso-carbon) appears around δ 138 ppm. The ortho- and meta-carbons are found at approximately δ 128.5 and δ 127.8 ppm, respectively, while the para-carbon resonates around δ 127.6 ppm.

Methylene Carbon (-CH₂-) : The carbon of the methylene bridge is observed at approximately δ 74 ppm.

Methoxy Carbon (CH₃O-) : The methyl carbon of the methoxy group appears at a chemical shift of about δ 58 ppm.

¹³C NMR Spectral Data for Benzene, methoxymethyl-

Carbon Type Chemical Shift (δ, ppm)
C (ipso)~138.2
C (ortho)~128.4
C (meta)~127.7
C (para)~127.5
Methylene (CH₂)~74.5
Methoxy (CH₃)~58.1

X-ray Based Analytical Methods for Material Characterization

X-ray techniques are crucial for characterizing materials involved in the synthesis and transformation of Benzene, methoxymethyl-, particularly catalysts and crystalline solids.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical (oxidation) states of atoms on the surface of heterogeneous catalysts. researchgate.netmdpi.com This is critical for understanding catalytic mechanisms, as reactions occur at the catalyst surface. cardiff.ac.uk For processes involving Benzene, methoxymethyl-, such as its synthesis via etherification or its use as a substrate, XPS can be employed to study the catalysts involved.

Research findings indicate that XPS can identify the oxidation states of active metals (e.g., Pt, Pd, Ni, Co) and characterize their interaction with support materials (e.g., CeO₂, rGO). researchgate.netbeilstein-journals.org For instance, XPS can distinguish between metallic (Pt⁰), and oxidized (Pt²⁺, Pt⁴⁺) species, providing insight into the active form of the catalyst. mdpi.com The technique has a typical analysis depth of around 10 nm, ensuring that the information obtained is relevant to the surface chemistry where catalysis takes place. mdpi.com

X-ray Diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. nih.gov In the context of Benzene, methoxymethyl-, XRD can be used to analyze the crystalline structure of solid derivatives or catalysts. The diffraction pattern provides information on crystal lattice parameters, phase purity, and the arrangement of atoms within the solid state. researchgate.net

Studies on related aromatic compounds like benzene have utilized XRD to investigate molecular packing and structural changes under various conditions, such as high pressure. researchgate.net For example, XRD has been used to confirm the symmetrical hexagonal structure of the benzene ring by analyzing derivatives, showing bond lengths intermediate between single and double bonds. docbrown.info This fundamental technique can be applied to characterize any crystalline materials formed during or after reactions involving Benzene, methoxymethyl-.

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is essential for the separation, isolation, and purity assessment of Benzene, methoxymethyl-. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique.

Reverse-phase (RP) HPLC methods have been developed for the analysis of Benzene, methoxymethyl-. sielc.com In a typical application, a C18 silica (B1680970) column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the precise ratio adjusted to achieve optimal separation from starting materials, byproducts, or impurities. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separations, allowing for the isolation of pure Benzene, methoxymethyl- for further use or analysis. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. For Benzene, methoxymethyl-, reversed-phase HPLC (RP-HPLC) is a common and effective approach. sielc.comsielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture.

Research Findings: Studies have demonstrated that Benzene, methoxymethyl- can be effectively separated using a C18 or a specialized Newcrom R1 reverse-phase column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water. sielc.comsielc.com The elution strength of the mobile phase can be adjusted by changing the ratio of acetonitrile to water to optimize the retention time and resolution of the analyte. uv.es For detection, a UV detector is often employed, typically set at a wavelength of 254 nm for aromatic compounds. lew.ro

For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. uwec.edu The less polar a solute is, the more it is retained on the column. uv.es

Table 1: Example HPLC Conditions for Benzene, methoxymethyl- Analysis

ParameterConditionReference
Chromatographic ModeReversed-Phase (RP-HPLC) sielc.com
Stationary Phase / ColumnNewcrom R1 or C18 sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN) and Water sielc.comsielc.com
AdditivesPhosphoric acid or Formic acid (for MS compatibility) sielc.comsielc.com
DetectorUV (e.g., at 254 nm) or Mass Spectrometry (MS) lew.rosid.ir

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds like Benzene, methoxymethyl-. nist.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a gaseous mobile phase, known as the carrier gas. shimadzu.com

Research Findings: The analysis of Benzene, methoxymethyl- is well-documented using GC coupled with a mass spectrometer (GC-MS). escholarship.orgnih.gov This combination allows for both the separation of the compound from a mixture and its definitive identification based on its mass spectrum. escholarship.org In one study involving the analysis of lignin (B12514952) depolymerization products, Benzene, methoxymethyl- was identified with a retention time of 18.864 minutes. escholarship.org

The choice of capillary column is critical for achieving good separation. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-5), are commonly used for the analysis of aromatic compounds. nih.gov The Kovats Retention Index, a measure that helps in identifying compounds by normalizing retention times, has been reported for Benzyl (B1604629) methyl ether on standard non-polar columns with values around 973-981. nih.gov

Helium is a frequently used carrier gas, although hydrogen is also an effective alternative that can provide faster analysis times at higher linear velocities. shimadzu.comnih.govyzimgs.com A Flame Ionization Detector (FID) is a common detector for GC analysis of hydrocarbons due to its high sensitivity and wide linear range. yzimgs.comnih.gov

Table 2: Example GC Conditions and Retention Data for Benzene, methoxymethyl-

ParameterCondition / ValueReference
Chromatographic ModeGas-Liquid Chromatography nist.gov
Stationary Phase / ColumnDB-5 or similar non-polar phase nih.gov
Carrier GasHelium or Hydrogen nih.govyzimgs.com
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID) escholarship.orgyzimgs.com
Reported Retention Time18.864 min (in a specific lignin analysis) escholarship.org
Kovats Retention Index973, 981 (Standard non-polar phase) nih.gov

V. Computational Chemistry and Theoretical Investigations of Benzene, Methoxymethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to the theoretical study of Benzene (B151609), methoxymethyl-. These methods solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic structure and other properties. This information is crucial for predicting reactivity, spectroscopic signatures, and thermodynamic stability.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying molecular systems. sit.edu.cn It is based on the principle that the total energy of a system is a unique functional of its electron density. sit.edu.cn This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from small molecules to large biological systems. sit.edu.cnnih.gov In studies of aromatic compounds, various functionals, such as B3LYP and PBE, are commonly employed to predict molecular geometries, electronic properties, and reaction energetics. whiterose.ac.uk The choice of functional and basis set can significantly impact the accuracy of the results, with hybrid functionals like B3LYP often providing lower total energies, while others like PBE may be more time-efficient. whiterose.ac.uk

DFT is extensively used to model the mechanisms of chemical reactions by locating and characterizing transition states and mapping out reaction pathways. For reactions involving benzene and its derivatives, such as methylation, DFT calculations can distinguish between different proposed mechanisms, like concerted and stepwise pathways. researcher.life

In a concerted pathway , bond-forming and bond-breaking events occur simultaneously in a single transition state. In a stepwise pathway , the reaction proceeds through one or more intermediate species, each step having its own transition state. researcher.life DFT calculations can determine the activation energy (energy barrier) for each pathway. The pathway with the lower activation energy is considered kinetically favored. For instance, in the methylation of benzene with methanol (B129727) over zeolite catalysts, studies have shown that the concerted mechanism may dominate at lower temperatures, while the stepwise pathway becomes more favorable at higher temperatures. researcher.life The formation of a surface-bound methoxy (B1213986) group is a key intermediate in the stepwise mechanism for this type of reaction.

By calculating the Gibbs free energy barriers, researchers can predict how reaction conditions influence the dominant mechanism. Verifying a calculated transition state structure is a critical step, often accomplished by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. researchgate.net

Table 1: Comparison of Calculated Activation Barriers for Benzene Methylation Pathways

This table illustrates how DFT calculations are used to compare the energetics of different reaction mechanisms for a reaction related to benzene derivatives. Data is based on findings for zeolite-catalyzed benzene methylation.

CatalystPathwayRate-Determining StepCalculated Free Energy Barrier (at 673 K)Source
HZSM-5ConcertedDirect Methylation165 kJ/mol
HZSM-5StepwiseMethoxy Group Formation138 kJ/mol
ConcertedDirect Methylation168 kJ/mol
StepwiseMethoxy Group Formation149 kJ/mol

DFT calculations are instrumental in elucidating the mechanisms of specific reactions, such as hydride elimination. A notable investigation focused on the formation of the [M-H]⁺ ion from Benzene, methoxymethyl- and its substituted derivatives under positive fast atom bombardment (FAB) ionization conditions. whiterose.ac.ukcardiff.ac.ukwikipedia.org Experimental results, supported by DFT calculations, indicated that hydride elimination occurs specifically from the methylene (B1212753) (-CH₂-) group of the methoxymethyl moiety. whiterose.ac.ukwikipedia.org

The computational analysis revealed that this hydride elimination from the protonated molecule occurs readily. whiterose.ac.uk The resulting cation is stabilized by the delocalization of the positive charge across the aromatic system. This computational finding aligns perfectly with experimental mass spectrometry data, including those from isotopically labeled compounds where deuterium (B1214612) was substituted at the methylene position. whiterose.ac.uk

Furthermore, the study explored the influence of substituents on the benzene ring on the efficiency of hydride elimination. It was found that electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. This trend was quantified by comparing the relative peak intensity of the [M-H]⁺ ion for different derivatives. whiterose.ac.ukcardiff.ac.uk

Table 2: Substituent Effect on Hydride Elimination in 1-(Methoxymethyl)benzene Derivatives

This table summarizes the observed trend in the relative intensity of the [M-H]⁺ peak in FAB mass spectra, which was rationalized using computational insights into electronic effects.

Compound4-Position SubstituentSubstituent TypeRelative [M-H]⁺ IntensitySource
4-methoxy-1-(methoxymethyl)benzene-OCH₃Strong Electron-DonatingHigh whiterose.ac.ukcardiff.ac.uk
Benzene, (methoxymethyl)--HNeutralMedium whiterose.ac.ukcardiff.ac.uk
4-nitro-1-(methoxymethyl)benzene-NO₂Strong Electron-WithdrawingLow whiterose.ac.ukcardiff.ac.uk

The non-covalent interactions that govern how Benzene, methoxymethyl- interacts with itself or with other molecules are critical for understanding its physical properties and its role in larger molecular assemblies. DFT is a key tool for studying these weak interactions, which include hydrogen bonds and π-stacking. uni-muenchen.de

For aromatic systems, important interactions include:

π-π Stacking: These interactions occur between the faces of aromatic rings. DFT calculations can determine the optimal geometry (e.g., parallel-displaced vs. sandwich) and the binding energy of these configurations. uni-regensburg.de

C-H···π Interactions: An interaction where a C-H bond points towards the face of a π-system. These are common in the crystal structures of benzene and its derivatives. uni-muenchen.de

C-H···O Hydrogen Bonds: The presence of the methoxy group in Benzene, methoxymethyl- allows for the formation of weak hydrogen bonds where a C-H bond acts as a donor and the oxygen atom acts as an acceptor. uni-muenchen.de

Computational studies on related molecules like nitrobenzene (B124822) derivatives have shown that the introduction of substituents significantly influences the nature and strength of these interactions, often favoring stronger C–H⋯O bonds and stacking interactions over weaker C–H⋯π forces. uni-muenchen.de Hirshfeld surface analysis, often combined with DFT calculations, is another powerful technique used to visualize and quantify intermolecular contacts in crystal structures. whiterose.ac.uk DFT can also predict how molecules like benzene bind to surfaces, such as graphene or coinage metals, providing insights into adsorption heights and binding energies.

Table 3: Common Intermolecular Interactions in Aromatic Systems

This table outlines the types of non-covalent interactions that can be investigated for Benzene, methoxymethyl- using computational methods.

Interaction TypeDescriptionTypical Computational Insights
π-π StackingAttraction between two aromatic rings.Binding energy, optimal geometry (e.g., T-shaped, parallel-displaced), inter-planar distance.
C-H···πA C-H bond pointing towards the electron-rich face of a π-system.Interaction energy, geometric parameters (distance, angle). uni-muenchen.de
C-H···OA weak hydrogen bond between a C-H donor and an oxygen acceptor.Bond distance, bond angle, contribution to crystal packing stability. uni-muenchen.de
van der WaalsGeneral non-specific attractive or repulsive forces.Contribution to overall binding energy, especially when combined with dispersion corrections in DFT.

A molecule's conformation—the spatial arrangement of its atoms—profoundly affects its properties and reactivity. Computational methods are used to explore the potential energy surface of a molecule to find its stable conformations (local minima) and determine their relative energies.

For Benzene, methoxymethyl-, a key conformational variable is the torsion or dihedral angle around the C(ring)-C(methylene)-O-C(methyl) bonds. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This process, known as a conformational scan, identifies the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformations.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are widely used for geometry optimization. uni-regensburg.de This process finds the coordinates that correspond to the minimum energy for a given isomer or conformer. By comparing the final, optimized energies of different possible structures (e.g., isomers), their relative stabilities can be predicted. uni-regensburg.de For example, computational studies on related molecules have successfully predicted the relative stability of (E) versus (Z) isomers, with results validated by experimental crystallographic data. uni-regensburg.de

Table 4: Example of Relative Energy Calculation for Conformers

This conceptual table shows how computational results for different conformers of a molecule like Benzene, methoxymethyl- would be presented. The values are illustrative.

Conformer IDC-C-O-C Dihedral Angle (°)Method/Basis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
Conf-1180 (anti)B3LYP/6-31G(d,p)-384.500000.00
Conf-260 (gauche)B3LYP/6-31G(d,p)-384.498411.00
Conf-30 (syn)B3LYP/6-31G(d,p)-384.495233.00

Note: 1 Hartree = 627.509 kcal/mol. The relative energy is calculated with respect to the most stable conformer (Conf-1).

Beyond DFT, a spectrum of other quantum chemical methods exists, broadly classified as ab initio and semi-empirical.

Semi-empirical methods , such as AM1, PM3, and those based on the Neglect of Differential Overlap (NDO) approximation (e.g., CNDO, INDO), are computationally very fast. wikipedia.org They simplify the complex equations of quantum mechanics by omitting certain integrals and introducing parameters derived from experimental data. wikipedia.org This parameterization makes them very efficient for large molecules, but their accuracy can be unreliable if the molecule under study is significantly different from those used in the parameterization set. wikipedia.org

Ab initio methods (Latin for "from the beginning") solve the Hartree-Fock (HF) or Self-Consistent Field (SCF) equations without empirical parameters, using only fundamental physical constants. nih.gov The HF method is a foundational ab initio approach but neglects electron correlation, which is the interaction between individual electrons. To improve accuracy, post-Hartree-Fock methods have been developed:

Møller-Plesset perturbation theory (e.g., MP2): Adds electron correlation as a perturbation to the HF result.

Configuration Interaction (CI): Improves the wave function by including configurations that represent excited electronic states.

Coupled Cluster (CC) theory (e.g., CCSD(T)): A highly accurate method that includes electron correlation effects to a very high level. CCSD(T) is often referred to as the "gold standard" in computational chemistry for its ability to produce results very close to experimental values for small to medium-sized molecules, and it is frequently used to benchmark other, less computationally expensive methods.

While ab initio methods are more rigorous and often more accurate, their computational cost is significantly higher than that of DFT or semi-empirical methods, limiting their application to smaller systems. nih.gov

Table 5: Comparison of Quantum Chemical Methodologies

Method TypeBasis of MethodKey FeaturesTypical Use Case
Semi-Empirical (e.g., AM1, PM3)Simplified Hartree-Fock formalism with empirical parameters. wikipedia.orgVery fast; suitable for very large molecules; accuracy depends on parameterization.Quick geometry optimizations; calculations on large biomolecules.
Ab Initio HF/SCF Solves the Schrödinger equation with approximations but no empirical data.Foundational method; neglects electron correlation; provides a qualitative starting point.Initial geometry optimizations; systems where correlation is less critical.
Density Functional Theory (DFT) Energy is calculated as a functional of the electron density. sit.edu.cnGood balance of accuracy and computational cost; many different functionals available. whiterose.ac.ukThe "workhorse" for a wide range of molecular property and reactivity studies.
Ab Initio Correlated (e.g., MP2, CCSD(T))Builds upon the Hartree-Fock result to include electron correlation.High accuracy, especially CCSD(T); computationally very expensive. nih.govHigh-accuracy benchmark calculations; small systems where precision is paramount.

Studies on Hyperconjugation in Protonated Aromatic Systems

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond (typically C-H or C-C) to an adjacent empty or partially filled p-orbital or a π-orbital. quora.com In protonated aromatic systems, such as the arenium ion formed by the protonation of an aromatic ring, hyperconjugation plays a crucial role in stabilizing the positive charge.

Computational quantum chemistry methods, including self-consistent field theory, configuration interaction, coupled cluster calculations, and density functional theory (DFT), are employed to study hyperconjugation in protonated aromatic molecules like benzenium and its substituted derivatives. nih.gov For a molecule like Benzene, methoxymethyl-, protonation of the benzene ring creates a carbocation. The stability of this carbocation is influenced by the methoxymethyl group.

The key stabilizing interaction arises from the overlap of the σ-electrons in the C-H or C-O bonds of the methoxymethyl substituent with the empty p-orbital of the carbocation within the ring. quora.comyoutube.com This delocalization of electron density helps to disperse the positive charge, thereby increasing the stability of the protonated species. youtube.comquora.com

Computational studies on analogous systems, such as protonated toluene (B28343) (toluenium), reveal specific geometric and electronic changes indicative of hyperconjugation. nih.gov These studies show a shortening of certain carbon-carbon bonds within the aromatic ring and a corresponding lengthening of others, which is evidence of the electronic delocalization. nih.gov The position of the substituent group can have a minor impact on the strength of hyperconjugation, with studies on toluenium isomers showing the para-substituted form to be the most stable. nih.gov Similar principles would apply to the methoxymethyl-benzenium ion, where the electrons from the methoxy group contribute to the stabilization of the protonated aromatic ring.

Molecular Modeling and Simulation for Material Design

Molecular modeling and simulation are indispensable for the rational design of new materials and for predicting the properties of chemical systems, including those involving Benzene, methoxymethyl-.

Computational methods are widely used to predict the thermodynamic properties of molecules, which are crucial for designing and optimizing chemical processes. Properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated using various computational models. chemeo.com

For Benzene, methoxymethyl-, the National Institute of Standards and Technology (NIST) provides curated reaction thermochemistry data based on experimental measurements. nist.gov Computational software like Avogadro, which utilizes force fields such as the Universal Force Field (UFF) and the General Amber Force Field (GAFF), can be used to perform geometry optimization and calculate the energy of a molecule, providing a theoretical basis for its stability. mdpi.com These computational tools allow for the estimation of thermodynamic data for a vast range of compounds where experimental data may be unavailable.

Table 1: Selected Thermodynamic and Physical Properties of Benzene, methoxymethyl-

This table is interactive. Users can sort columns by clicking on the headers.

PropertyValueUnit
Molecular FormulaC₈H₁₀O-
Molecular Weight122.1644 g/mol
CAS Registry Number538-86-3-

Source: NIST Chemistry WebBook nist.gov

Separating aromatic compounds from other hydrocarbons is a significant industrial challenge. Computer-Aided Ionic Liquid Design (CAILD) has emerged as a powerful technique for designing optimal ionic liquids (ILs) for specific separation tasks, such as the extractive separation of benzene from cyclohexane (B81311). acs.orgacs.org This methodology can be directly applied to systems containing Benzene, methoxymethyl-.

The CAILD process involves several steps:

Model-Based Design: A mixed-integer nonlinear programming (MINLP) problem is formulated. acs.orgacs.org This mathematical problem integrates thermodynamic models like the UNIFAC-IL model to predict phase behavior (e.g., activity coefficients) and group contribution (GC) methods to estimate the physical and toxicological properties of potential ILs. acs.orgacs.org

Optimization: The MINLP problem is solved using algorithms like the BONMIN algorithm to identify a set of top-performing IL structures from a vast number of possibilities. acs.orgacs.org

Process Simulation: The most promising IL candidates are then evaluated using process simulation software like Aspen Plus to assess their performance in a realistic industrial process, calculating metrics such as solvent consumption and energy requirements (heat duty). acs.orgacs.org

For instance, in the separation of benzene and cyclohexane, an IL named [COC2MIM][Tf2N] was designed and shown to have excellent separation performance. acs.org A similar computational approach could be used to design ILs tailored for the separation of Benzene, methoxymethyl- from reaction mixtures or waste streams, optimizing both separation efficiency and environmental footprint. The tunability of ILs, by changing their cation and anion components, makes them highly adaptable solvents for various chemical separations. researchgate.netnih.gov

Table 2: Example of Ionic Liquid Performance in Benzene/Cyclohexane Separation

This table is interactive. Users can sort columns by clicking on the headers.

PropertyDesigned IL ([COC2MIM][Tf2N])Benchmark (Sulfolane)
Distribution Ratio1.20-
Selectivity17.10-
Solvent Flow Rate ( kg/h )32475.143998.5
Heat Duty (kW)12836296

Source: ACS Publications acs.orgacs.org

Understanding the interactions between a molecule (substrate) and a catalyst or surface is fundamental to catalysis, materials science, and nanotechnology. Theoretical methods provide a molecular-level picture of these interactions. beilstein-journals.org

Quantum mechanical molecular dynamics (QMMD) simulations can be used to track the explicit pathways of elementary reactions between aromatic molecules like benzene and reactive species, mimicking experimental conditions and revealing reaction mechanisms. uantwerpen.be These simulations can identify major products and uncover less common reaction pathways that are difficult to observe experimentally. uantwerpen.be

The interaction of aromatic molecules with surfaces is often a competition between intermolecular forces and the molecule-substrate interaction potential. beilstein-journals.orgnih.gov Theoretical studies using force-field-based calculations and Density Functional Theory (DFT) can quantify these interactions. researchgate.net For example, studies on the adsorption of aromatic molecules on graphene grown on a ruthenium surface (graphene/Ru(0001)) show how the surface's corrugated potential landscape influences the formation of molecular adlayers. beilstein-journals.orgresearchgate.net

Furthermore, theoretical studies investigate the cation-π interactions between metal cations (acting as catalysts or active sites) and the π-electron cloud of benzene. researchgate.net These studies analyze the binding characteristics and preferred conformations, revealing that interactions can range from electrostatic to having significant covalent character due to electron donation from the benzene ring to the metal cation. researchgate.net Such computational explorations are vital for designing catalysts with enhanced activity and selectivity for reactions involving substituted benzenes like Benzene, methoxymethyl-.

Vi. Advanced Applications in Organic Synthesis and Materials Science

Strategic Use as Intermediates and Building Blocks in Complex Molecule Synthesis

Benzyl (B1604629) methyl ether and its derivatives are fundamental starting materials in multi-step synthetic pathways, enabling the construction of intricate and high-value chemical entities.

Benzyl methyl ether is a key intermediate in the synthesis of a variety of organic compounds, with notable applications in the pharmaceutical industry. ontosight.ai It is employed in the synthesis of certain anesthetics and antihistamines. ontosight.ai The reactivity of benzyl methyl ether is significantly influenced by its methoxy (B1213986) group, which acts as an electron-donating group. This electronic effect enhances the reactivity of the benzene (B151609) ring toward electrophilic substitution reactions, a common strategy in building the core structures of medicinal compounds. ontosight.ai This property makes it a valuable precursor for creating complex molecular scaffolds that are central to the development of new therapeutic agents. ontosight.ai The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary halide, is a common route to produce benzyl methyl ether itself, often starting from benzyl chloride and methanol (B129727) in the presence of a base. ontosight.ai

The utility of benzyl methyl ether extends into the field of agrochemical synthesis. Research has specifically investigated herbicides derived from benzyl methyl ethers of poly(ethylene glycols). acs.org This indicates its role as a foundational chemical structure in the development of new active ingredients for crop protection. While detailed synthetic pathways are proprietary, the inclusion of the benzyl methyl ether moiety in herbicide candidates highlights its importance as a building block in creating molecules with desired biological activity for agricultural applications.

While direct, large-scale synthesis of crown ethers using benzyl methyl ether as the primary building block is not the most common method, its structural motifs are integral to related macrocyclic compounds. The fundamental reaction for ether formation, the Williamson ether synthesis, is a cornerstone in the production of crown ethers. ontosight.aiprepchem.com This reaction typically involves reacting a diol with a dihalide under basic conditions.

Macrocyclic compounds containing phenylene units, such as certain phenylene-based crown ethers, are synthesized using methods where benzyl-like structures are key components. google.com For instance, the synthesis of bis(meta-phenylene)-26-crown-8 involves precursors derived from resorcinol (B1680541) and an ethylene (B1197577) glycol dichloride derivative, showcasing how aromatic ether linkages are formed to create the macrocyclic structure. google.com The principles of these syntheses demonstrate the potential utility of benzyl methyl ether derivatives in constructing specialized macrocyclic and supramolecular architectures. beilstein-journals.org

The construction of complex aromatic and heterocyclic systems is a central theme in modern organic chemistry, with applications ranging from materials science to medicine. The benzene ring of benzyl methyl ether serves as a scaffold that can be elaborated upon through various chemical reactions. The electron-donating nature of the methoxymethyl group facilitates electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring, which can then be used in further synthetic steps. ontosight.ai

Furthermore, innovative methods like organocatalytic formal [3+3] cycloaddition reactions are being developed to construct benzene cores from non-aromatic precursors. While this represents an alternative to using pre-existing benzene rings like that in benzyl methyl ether, it underscores the importance of substituted benzenes as a motif. Benzyl methyl ether can be a valuable starting point for multi-step syntheses that aim to build fused ring systems or complex biaryl structures, which are common in natural products and functional materials.

Contributions to Polymer Science and Functional Material Development

The reactivity of benzyl methyl ether and its derivatives makes them significant contributors to the development of advanced polymers and functional resins.

Derivatives of benzyl methyl ether, particularly 1,4-bis(methoxymethyl)benzene (B1630615), are effective monomers for creating hyper-cross-linked polymers (HCPs). These porous materials are synthesized through the self-condensation of the benzyl methyl ether monomers in the presence of a strong Brønsted acid catalyst, such as triflic acid or sulfuric acid. This approach provides a metal-free route to high-surface-area polymers. The resulting networks are micro/mesoporous and exhibit significant thermal stability.

The use of a solid organic acid catalyst, like p-toluenesulfonic acid (p-TSA), allows for efficient catalyst recovery and recycling, addressing a major challenge in HCP synthesis. Research has demonstrated that this method can produce polymers with high surface areas, making them suitable for various applications, including catalysis and separation.

In addition to forming new polymers, related structures are used to modify existing ones. For example, amine hardener polymers can be synthesized to improve the properties of epoxy resins. While epoxy resins offer high performance, they are often brittle. Introducing specialized hardeners can enhance toughness without significantly compromising other mechanical properties like flexural strength. This demonstrates the role of benzene-containing structures in modifying and improving the performance of widely used thermosetting resins.

Table 1: Properties of Hyper-Cross-Linked Polymers (HCPs) from Benzyl Methyl Ether Derivatives Data derived from studies on the self-condensation of 1,4-bis(methoxymethyl)benzene (BMMB) and 4,4′-bis(methoxymethyl)biphenyl (BMMBP) with different acid catalysts.

Polymer IDMonomerCatalystSpecific Surface Area (SSABET) (m²/g)Porosity Character
BMMB-T 1,4-bis(methoxymethyl)benzeneTriflic Acid~1173Micro/Mesoporous
BMMB-S 1,4-bis(methoxymethyl)benzeneSulfuric Acid>600Micro/Mesoporous
BMMBP-T 4,4′-bis(methoxymethyl)biphenylTriflic Acid>600Micro/Mesoporous
BMMBP-S 4,4′-bis(methoxymethyl)biphenylSulfuric Acid>600Micro/Mesoporous
BMMBP-P 4,4′-bis(methoxymethyl)biphenylp-Toluenesulfonic Acid (p-TSA)>600Micro/Mesoporous

This table is interactive and can be sorted by column headers.

Synthesis of Functional Polymers with Tailored Properties

While the primary application of methoxymethyl benzene derivatives in polymer science is in the creation of hyper-cross-linked polymers, the broader field of functional polymers with tailored properties is an area of intense research. sdu.dkmanchester.ac.ukutwente.nl Functional polymers are designed to have specific chemical, physical, or biological properties, which are determined by their molecular architecture and the functional groups they contain. case.edu The synthesis of such polymers often involves techniques like post-polymerization modification, where a reactive polymer precursor is first synthesized and then chemically altered to introduce desired functionalities. manchester.ac.uk

The development of functional polymers is crucial for biomedical applications, including drug delivery systems, tissue engineering, and medical devices. utwente.nlnih.gov These polymers are often designed to be biocompatible, biodegradable, and sometimes stimuli-responsive. sdu.dk Although direct use of monomeric methoxymethyl benzene for these highly specialized functional polymers is not widely documented, its derivatives are key in producing robust polymer networks as described in the following section.

Formation of Highly Porous Hyper-Cross-Linked Polymers (HCPs)

A significant application of methoxymethyl benzene derivatives is in the synthesis of hyper-cross-linked polymers (HCPs). These are amorphous, porous materials with exceptionally high surface areas and stability, making them suitable for gas storage, separation, and catalysis. nih.gov HCPs are typically formed through Friedel-Crafts alkylation reactions, where aromatic monomers are linked together by external crosslinkers. nih.gov

A metal-free approach utilizes benzyl methyl ether compounds, such as 1,4-bis(methoxymethyl)benzene, which undergo self-condensation in the presence of strong Brønsted acid catalysts like triflic acid or sulfuric acid. This method provides a more sustainable route to HCPs by allowing for the recycling of the non-metallic catalyst. The resulting polymers are composed of aromatic rings connected by aliphatic bridges, creating a rigid and highly porous network structure. nih.gov

The properties of these HCPs, such as surface area and pore volume, can be influenced by the choice of monomer and the synthetic conditions. For instance, HCPs synthesized from different monomers exhibit varying gas uptake capabilities, which is a critical factor for applications in carbon capture and storage. The stability and tunability of HCPs make them a promising class of materials for addressing environmental and energy-related challenges. nih.gov

Table 1: Properties of Hyper-Cross-Linked Polymers (HCPs) Synthesized from Different Monomers

Monomer Catalyst Resulting Polymer BET Surface Area (m²/g) CO₂ Uptake (mmol/g, 273K, 1 bar)
1,4-bis(methoxymethyl)benzene Triflic Acid BMMB-T High Moderate
4,4'-bis(methoxymethyl)biphenyl Triflic Acid BMMBP-T High High
4,4'-bis(methoxymethyl)biphenyl p-TSA BMMBP-P Moderate Moderate
4,4'-bis(chloromethyl)biphenyl p-TSA BCMBP-P Moderate Moderate

This table is generated based on findings in recent studies and illustrates the tunability of HCP properties.

Development of Fluorescent Materials for Chemical Sensing

Fluorescent materials are instrumental in the development of chemical sensors due to their high sensitivity and the ability to provide real-time detection of various analytes. nih.govinstras.com The design of these materials often involves incorporating a fluorophore, a molecule that can re-emit light upon light excitation, into a larger structure like a polymer or a nanoparticle. instras.comresearchgate.net Changes in the fluorescence signal upon interaction with a target analyte form the basis of detection. nih.gov

The development of fluorescent probes is a dynamic field of research, with applications ranging from environmental monitoring to medical diagnostics. nih.govnih.gov While numerous organic molecules and material platforms are being explored for these purposes, including benzodithiophene and anthracene-BODIPY dyads, the use of methoxymethyl benzene as a direct building block for fluorescent materials is not prominently featured in the current scientific literature. nih.govnih.gov

Specialized Chemical Engineering and Process Applications

Beyond materials science, methoxymethyl benzene finds niche applications in chemical engineering, particularly in energy and specialized synthesis.

Enhancers for Fuel Combustion and Related Energy Applications

Methoxymethyl benzene has been investigated as a fuel additive to enhance combustion and improve the octane (B31449) rating of gasoline. sapub.org Fuel additives are crucial for modern fuels, serving to increase efficiency and reduce harmful emissions. researchgate.net Historically, compounds like tetraethyl lead and, more recently, methyl tertiary-butyl ether (MTBE) have been used as octane boosters. researchgate.netnih.gov

However, environmental and health concerns associated with these additives, such as groundwater contamination by MTBE, have driven the search for alternatives. nih.govdiva-portal.org Methoxymethyl benzene is one such alternative that has been studied. Its properties as a fuel booster are often compared to those of MTBE and other oxygenates like ethanol (B145695) and ethyl tert-butyl ether (ETBE). researchgate.netdiva-portal.org These additives help ensure more complete combustion, which can lead to a reduction in carbon monoxide and other pollutant emissions. researchgate.netdiva-portal.org

Table 2: Comparative Overview of Selected Fuel Additives

Additive Chemical Formula Key Properties Environmental/Health Considerations
Methoxymethyl benzene C₈H₁₀O Octane enhancer, oxygenate Under investigation
Methyl tertiary-butyl ether (MTBE) C₅H₁₂O High octane number, reduces CO emissions Groundwater contaminant, largely phased out in the US nih.gov
Ethanol C₂H₆O Renewable, octane booster Can increase evaporative emissions researchgate.net
Ethyl tert-butyl ether (ETBE) C₆H₁₄O Lower water solubility than MTBE, octane enhancer Considered a more environmentally benign alternative to MTBE diva-portal.org

Solvents and Reaction Media in Specialized Organic Transformations

The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and selectivity. While common solvents are well-characterized, there is an ongoing search for specialized solvents with specific properties for particular organic transformations. Based on available scientific literature, the use of methoxymethyl benzene as a specialized solvent or reaction medium is not a widely documented application.

Applications in Protection Group Chemistry for Multi-Step Transformations

In the realm of complex, multi-step organic synthesis, the methoxymethyl (MOM) ether functional group serves as a crucial protecting group for alcohols. A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting while other parts of the molecule are being modified. The MOM group is particularly valuable due to its ease of introduction and removal, as well as its stability under a range of reaction conditions.

The protection of an alcohol as a MOM ether is typically achieved by reacting the alcohol with a reagent like methoxymethyl chloride in the presence of a base. This MOM-protected alcohol is stable to many non-acidic reagents, including strong bases, nucleophiles, and organometallic reagents. The removal of the MOM group, or deprotection, is readily accomplished under acidic conditions, which regenerates the original alcohol. This strategic use of the MOM protecting group allows for the synthesis of complex molecules with multiple functional groups by ensuring that only the desired transformations occur.

Vii. Derivatives and Analogues of Benzene, Methoxymethyl

Benzene (B151609) Ring Substituted Derivatives

The aromatic ring of Benzene, methoxymethyl- is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. utexas.edumsu.edu This leads to a wide range of derivatives with altered electronic and steric properties.

Halogenation of the benzene ring yields compounds with modified reactivity and physical properties.

1-(Chloromethyl)-2-(methoxymethyl)benzene is a halogenated analogue with a molecular formula of C9H11ClO. nih.gov It has a boiling point ranging from 116-121 °C at 22 Torr and a predicted density of 1.091 g/cm³. nih.gov

1-Fluoro-4-(methoxymethyl)benzene is another example, with the chemical formula C8H9FO and a molecular weight of 140.15 g/mol . ontosight.ai The synthesis of similar fluoro-aromatic compounds can be achieved through methods like the Balz-Schiemann reaction, starting from the corresponding aniline. libretexts.org

Interactive Data Table: Halogenated Analogues of Benzene, Methoxymethyl-

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-(Chloromethyl)-2-(methoxymethyl)benzene68718-99-0C9H11ClO170.64Boiling Point: 116-121 °C (22 Torr) nih.gov
1-Fluoro-4-(methoxymethyl)benzene7116-50-9C8H9FO140.15-

The introduction of additional alkoxy groups onto the benzene ring can influence the compound's polarity and potential for hydrogen bonding.

1-Methoxy-2-(methoxymethyl)benzene , also known as 2-methoxybenzyl methyl ether, has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . libretexts.org

1-Methoxy-3-(methoxymethyl)benzene is an isomer with the same molecular formula and weight. utexas.edu

Interactive Data Table: Alkoxy-Substituted Derivatives of Benzene, Methoxymethyl-

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methoxy-2-(methoxymethyl)benzene21998-86-7C9H12O2152.19 libretexts.org
1-Methoxy-3-(methoxymethyl)benzene1515-82-8C9H12O2152.19 utexas.edu

Nitro and amino groups significantly impact the electronic properties of the benzene ring, with applications in dyes and as intermediates in organic synthesis.

4-Nitro-1-(methoxymethyl)benzene is a nitro derivative. The related compound, 1-chloro-4-nitrobenzene, can be synthesized by the nitration of benzyl (B1604629) chloride. vulcanchem.com The nitro group is a deactivating substituent in electrophilic aromatic substitution. chemsynthesis.com

2-Methoxymethyl-1,4-benzenediamine is a key intermediate, particularly in the production of hair dyes. nih.govnih.gov Its synthesis can be achieved through various routes, including the reduction of a corresponding nitro-amino compound. nih.gov A process for its preparation involves the selective methylation of 2-hydroxymethyl-phenol, followed by further steps. nih.gov It can be analyzed using reverse-phase HPLC. chemicalbook.com The sulfate (B86663) salt of this compound is also documented. khanacademy.org

Interactive Data Table: Nitro and Amino Derivatives of Benzene, Methoxymethyl-

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications/Research
4-Nitro-1-(methoxymethyl)benzene3439-95-4C8H9NO3167.16Intermediate in synthesis.
2-Methoxymethyl-1,4-benzenediamine337906-36-2C8H12N2O152.19 chemsrc.comIntermediate for hair dyes. nih.govnih.gov

The addition of alkyl groups to the benzene ring can increase its lipophilicity and affect its steric properties.

Benzene, methoxymethyl-pentamethyl- is an example of a polymethylated analogue. nist.gov Its chemical formula is C13H20O with a molecular weight of 192.2973 g/mol . nist.gov The presence of multiple methyl groups on the benzene ring can influence its reactivity.

Interactive Data Table: Alkyl and Polymethoxymethylated Benzene Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundpentamethyl-20145-50-0C13H20O192.30 nist.gov

Derivatives with unsaturated side-chains can undergo polymerization and other addition reactions.

1-Ethenyl-4-(methoxymethyl)benzene is a derivative featuring a vinyl group. The related compound, 1-ethenyl-4-methoxybenzene (p-methoxystyrene), can be analyzed by reverse-phase HPLC. Polymers can be formed from styrene (B11656) and its derivatives.

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- contains an allyl ether group, which can participate in various chemical reactions.

Interactive Data Table: Unsaturated Side-Chain Derivatives of Benzene, Methoxymethyl-

Compound NameCAS NumberMolecular FormulaKey Features
1-Ethenyl-4-(methoxymethyl)benzene53633-85-9C10H12OContains a polymerizable vinyl group.
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-133625-83-9C11H14O2Contains a reactive allyl ether group.

Analogues with Modified Alkyl-Ether Moieties

Modifying the alkyl or ether component of the methoxymethyl group leads to another class of analogues with different physical and chemical characteristics.

Ethoxymethylbenzene , an analogue with an ethyl group instead of a methyl group, can be synthesized. The related compound, 1-ethoxy-4-nitrobenzene, is synthesized from 4-nitrophenol (B140041) and ethyl iodide through the Williamson ether synthesis. nih.gov

(Propoxymethyl)benzene features a propyl group in the ether linkage. libretexts.orgnih.govnih.gov It has a molecular weight of 150.22 g/mol and a boiling point of approximately 194.8 °C. libretexts.orgnih.gov

(Isopropoxymethyl)benzene is a branched-chain analogue with a molecular formula of C10H14O. nih.govnih.gov The isopropyl group introduces steric hindrance, which can affect its reactivity. nih.gov

(Butoxymethyl)benzene , also known as benzyl butyl ether, has the molecular formula C11H16O.

(Phenoxymethyl)benzene , or benzyl phenyl ether, is an example of an aryl ether analogue. It has a melting point of 39-41 °C and a boiling point of 286-287 °C. The cleavage of the ether linkage in such compounds has been a subject of research.

Interactive Data Table: Analogues of Benzene, Methoxymethyl- with Modified Alkyl-Ether Moieties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Ethoxymethylbenzene539-30-0C9H12O136.19-
(Propoxymethyl)benzene937-61-1C10H14O150.22 libretexts.orgnih.govBoiling Point: ~194.8 °C nih.gov
(Isopropoxymethyl)benzene937-54-2C10H14O150.22 nih.govContains a branched isopropyl group. nih.gov
(Butoxymethyl)benzene588-67-0C11H16O164.24-
(Phenoxymethyl)benzene946-80-5C13H12O184.23Melting Point: 39-41 °C; Boiling Point: 286-287 °C

Ethoxymethyl and Other Alkoxymethyl Derivatives

The homologation of the methyl group in Benzene, methoxymethyl- to longer alkyl chains, such as ethyl, propyl, and butyl, yields a series of alkoxymethylbenzene derivatives. These compounds, while structurally similar, exhibit distinct physical properties, such as boiling point and density, which are influenced by the increasing molecular weight and chain length of the alkyl group.

The synthesis of these derivatives can be achieved through various methods. A common laboratory preparation involves the Williamson ether synthesis, where benzyl alcohol is deprotonated to form a benzyl alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide. Alternatively, heating benzyl alcohol with another alcohol (e.g., butanol) in the presence of an acid catalyst can yield the corresponding ether, such as benzyl butyl ether. nih.govnih.gov

Below is a comparative table of the physical properties of several alkoxymethylbenzene derivatives.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Benzene, methoxymethyl-MethoxymethylbenzeneC₈H₁₀O122.16170-1710.965
(Ethoxymethyl)benzeneEthoxymethylbenzeneC₉H₁₂O136.191850.938 rsc.org
(Propoxymethyl)benzenePropoxymethylbenzeneC₁₀H₁₄O150.22194.80.929 mdpi.comresearchgate.net
(Butoxymethyl)benzeneButoxymethylbenzeneC₁₁H₁₆O164.24220-2240.912
Note: Data compiled from various sources. Exact values may vary slightly based on the source.

Heterocyclic Compounds Incorporating Methoxymethylaryl Moieties

The methoxymethylaryl structural motif can be incorporated into a wide variety of heterocyclic ring systems, creating a class of compounds with significant potential in synthetic and medicinal chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in bioactive molecules. prepchem.commdpi.comresearchgate.net The synthesis of these complex molecules often involves the cyclocondensation of smaller, functionalized precursors.

Common strategies for synthesizing aryl-substituted heterocycles, such as quinolines, pyridines, and pyrimidines, can be adapted to incorporate the methoxymethylphenyl group. These methods often utilize a substituted benzaldehyde (B42025) as a key building block. By using 4-(methoxymethyl)benzaldehyde (B1609720) as a precursor, chemists can construct heterocyclic systems bearing the desired methoxymethylphenyl substituent.

Synthesis of Methoxymethylaryl-Substituted Heterocycles:

Quinolines: The Povarov reaction and the Friedländer synthesis are powerful methods for constructing the quinoline (B57606) skeleton. mdpi.com For instance, a three-component reaction involving an aniline, an aldehyde, and an activated alkene can yield highly substituted quinolines. mdpi.com By employing 4-(methoxymethyl)benzaldehyde in such a reaction, a 2-(4-(methoxymethyl)phenyl)quinoline or a 4-(4-(methoxymethyl)phenyl)quinoline derivative can be synthesized, depending on the other reactants and reaction conditions. rsc.orgmdpi.com The Doebner reaction, which condenses an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid, is another route to quinoline-4-carboxylic acids that can be adapted for these structures. masterorganicchemistry.com

Pyridines: Substituted pyridines can be assembled through various multicomponent reactions. nih.govlibretexts.org One common approach is the Hantzsch pyridine (B92270) synthesis, or variations thereof, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. Using 4-(methoxymethyl)benzaldehyde in this reaction would lead to a 4-(4-(methoxymethyl)phenyl)-1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. The synthesis of N‐[[4‐(phenylmethoxy)phenyl]methyl]‐2‐pyridinemethanamine, a closely related structure, has been reported, demonstrating the feasibility of incorporating such benzyl ether moieties into pyridine-containing ligands. researchgate.net

Pyrimidines: The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a similar C-N-C fragment. libretexts.org For example, reacting 4-(methoxymethyl)benzamidine with a β-dicarbonyl compound like diethyl malonate would produce a 2-(4-(methoxymethyl)phenyl)-substituted pyrimidine (B1678525) core. libretexts.org Another established method is the reaction of an N-phenylacrylamide derivative with a substituted benzonitrile, which can be adapted to produce 2-phenyl pyrimidine structures. libretexts.org

The fundamental chemistry underpinning many of these syntheses is the aldol (B89426) reaction and its variants, such as the Claisen-Schmidt condensation. researchgate.net These reactions involve the nucleophilic addition of an enolate ion to a carbonyl group. nih.gov In the context of synthesizing methoxymethylaryl heterocycles, an enolate derived from a ketone could react with 4-(methoxymethyl)benzaldehyde to form a β-hydroxy ketone, which then serves as a key intermediate for cyclization into the final heterocyclic product.

Viii. Future Research Trajectories

Advancements in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry, and the synthesis of ethers like Benzene (B151609), methoxymethyl- is no exception. A major future direction lies in the development of highly sustainable and atom-economical synthetic methods. primescholars.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials from the reactants into the final product. primescholars.com Traditional syntheses, such as the Williamson ether synthesis, can generate stoichiometric amounts of salt byproducts, thus having lower atom economy. sciencemadness.org

Future research will likely focus on catalytic routes that minimize waste. For instance, the direct condensation of benzyl (B1604629) alcohol and methanol (B129727) represents a highly atom-economical approach, with water as the only byproduct. Research into novel catalysts that can facilitate this reaction under mild, environmentally benign conditions is a key objective. The use of sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is another promising avenue to reduce the environmental impact of synthesis. nih.gov Furthermore, exploring renewable feedstocks as starting materials for the synthesis of Benzene, methoxymethyl- and its precursors will be a critical step towards a more sustainable chemical industry. The use of alcohols and ethers as sustainable methine sources for the synthesis of other complex molecules highlights a growing trend that could influence future synthetic designs for benzyl methyl ether. rsc.org

Design of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of efficient chemical transformations. The future of Benzene, methoxymethyl- synthesis and its applications is intrinsically linked to the development of advanced catalytic systems. Current research is already exploring a range of catalysts, from solid acids to metal-organic frameworks (MOFs). acs.orgrsc.org

Future endeavors will likely focus on designing catalysts with superior activity, selectivity, and longevity. For methanol synthesis, a related field, new generations of catalysts like KATALCO 51-102 have shown improved stability and sustained activity over time through the inclusion of promoters like silica (B1680970). matthey.commatthey.com Similar principles can be applied to the synthesis of Benzene, methoxymethyl-. Heterogeneous catalysts, such as zeolites and functionalized montmorillonite (B579905) clays, are particularly attractive due to their ease of separation and recyclability, contributing to more sustainable processes. google.comacs.org Research will likely target the precise tuning of catalyst properties, such as acidity, pore size, and surface functionality, to optimize the reaction for producing Benzene, methoxymethyl- with high selectivity and yield. The development of catalysts that can operate under milder reaction conditions (lower temperature and pressure) will also be a significant focus, leading to energy savings and reduced environmental impact.

Deeper Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of reaction mechanisms is fundamental to controlling and optimizing chemical processes. While the general principles of ether synthesis are well-established, the specific mechanistic details can be complex and vary significantly with the reaction conditions and catalytic system employed. rsc.org

Future research will utilize advanced spectroscopic and analytical techniques to gain a deeper insight into the reaction pathways for the formation of Benzene, methoxymethyl-. In-situ spectroscopy, for example, can provide real-time information about the species present on a catalyst surface during a reaction. rsc.org Isotopic labeling studies can help to trace the fate of individual atoms throughout the reaction, providing conclusive evidence for proposed mechanisms. rsc.org For instance, studies on the methylation of benzene over H-ZSM-5 zeolites have used deuterated methoxy (B1213986) species to confirm the reaction mechanism. rsc.org Understanding these mechanisms under a variety of conditions—including different solvents, temperatures, and catalyst types—will be crucial for the rational design of more efficient synthetic protocols.

Rational Design and Synthesis of Novel Benzene, Methoxymethyl- Derivatives with Tuned Reactivity Profiles

Benzene, methoxymethyl- can serve as a building block or a functional motif in more complex molecules. A significant area of future research will involve the rational design and synthesis of novel derivatives with tailored properties and reactivity. By introducing various substituents onto the benzene ring or modifying the ether linkage, chemists can fine-tune the electronic and steric characteristics of the molecule.

This approach can lead to the development of new compounds with specific applications, such as in medicinal chemistry or materials science. For example, novel N-substituted benzimidazole (B57391) carboxamides bearing methoxy and benzyloxy groups have been designed and synthesized to explore their biological activities. nih.gov The synthesis of novel tetrahydroquinazoline (B156257) derivatives also highlights the potential for creating complex molecular architectures from simpler building blocks. nih.gov The ability to cleave protecting groups from these derivatives opens up further possibilities for functionalization. nih.gov Future work will likely leverage a deeper understanding of structure-activity relationships to design and create a diverse library of Benzene, methoxymethyl- derivatives with precisely controlled reactivity for specific target applications.

Integration of Predictive Computational Models with Experimental Validation

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. In the context of Benzene, methoxymethyl-, computational modeling will play an increasingly important role in predicting reaction outcomes, understanding reaction mechanisms, and designing new catalysts and derivatives.

Machine learning potentials, for instance, are emerging as powerful tools to model complex potential energy surfaces with high accuracy and lower computational cost, enabling the study of reaction dynamics in explicit solvents. chemrxiv.org These models can help to screen potential catalysts, predict the most favorable reaction pathways, and understand the subtle effects of solvent molecules on the reaction. chemrxiv.org Future research will see a tighter integration of these predictive models with experimental validation. This iterative cycle of prediction, synthesis, and testing will accelerate the discovery and optimization of new synthetic routes and functional molecules based on the Benzene, methoxymethyl- scaffold.

Expansion of Strategic Applications in Emerging Chemical Technologies and Materials Science

While Benzene, methoxymethyl- has established uses, for example as a fragrance ingredient, future research will aim to expand its applications into new and emerging fields. parchem.comnih.gov Its properties make it a candidate for various roles in advanced materials and chemical technologies.

One area of interest is its potential as a fuel additive. Research has already explored its synthesis and application in gasoline, suggesting it could serve as a booster to improve fuel combustion. acs.org In materials science, the methoxymethyl group can be incorporated into polymers and other materials to modify their properties. The stability of the ether linkage combined with the aromatic ring offers a versatile scaffold for creating new materials with tailored thermal, mechanical, or optical properties. Furthermore, derivatives of Benzene, methoxymethyl- could find applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals. nih.gov As our understanding of this compound and its derivatives grows, so too will the scope of its strategic applications in cutting-edge technologies.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate vertical ionization potentials using B3LYP/6-311++G(d,p) basis sets. Compare results with experimental photoelectron spectroscopy data .
  • Benchmarking : Cross-validate with high-level ab initio methods (e.g., CCSD(T)) to account for electron correlation effects .
  • Uncertainty Quantification : Analyze discrepancies due to molecular conformation or solvent interactions in experimental setups .

How can vapor-liquid equilibria data inform environmental fate modeling?

Advanced Research Question

  • Vapor Pressure Modeling : Use the Antoine equation with parameters derived from Krasnykh et al. (2002) to predict vapor pressures (274–314 K) .
  • Environmental Partitioning : Calculate Henry’s Law constants using vapor pressure and aqueous solubility data to assess atmospheric release potential .
  • Thermodynamic Consistency Tests : Validate datasets against the Clausius-Clapeyron equation to ensure reliability for regulatory models .

What mechanistic insights exist for metabolic pathways involving methoxymethyl groups?

Advanced Research Question

  • Oxidative Demethylation : Study cytochrome P450-mediated cleavage of the methoxymethyl group to formaldehyde and benzyl alcohol derivatives .
  • Isotopic Labeling : Use 13^{13}C-labeled compounds to track metabolic intermediates via LC-MS .
  • Toxicity Profiling : Cross-reference with benzene toxicology studies (e.g., ATSDR, 2007) to assess bioactivation pathways .

How can spectroscopic techniques distinguish methoxymethylbenzene from structural isomers?

Advanced Research Question

  • IR Spectroscopy : Identify the C-O-C stretch (~1100 cm1^{-1}) and absence of hydroxyl peaks .
  • 1^1H NMR : Detect the methoxymethyl triplet (δ 3.3–3.5 ppm) and aromatic singlet (δ 7.2–7.4 ppm), contrasting with para-substituted isomers .
  • High-Resolution MS : Confirm molecular formula (C8_8H10_{10}O) and rule out isobaric interferences .

What strategies optimize synthetic yields of benzene, methoxymethyl- in scaled reactions?

Advanced Research Question

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Optimization : Use aprotic solvents (e.g., DMF) to minimize side reactions .
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

How do thermodynamic properties (e.g., enthalpy of vaporization) inform industrial handling protocols?

Advanced Research Question

  • Vaporization Enthalpy : Use Krasnykh et al.’s data (ΔvapH = 44.5 kJ/mol) to design distillation columns and storage conditions .
  • Flammability Risk Assessment : Correlate vapor pressure (274–314 K) with flash point calculations for safety protocols .
  • Heat Capacity Modeling : Predict thermal stability under process conditions using NIST thermochemical tables .

What are the challenges in detecting trace impurities in benzene, methoxymethyl- for regulatory compliance?

Advanced Research Question

  • GC-MS Sensitivity : Optimize splitless injection and selective ion monitoring (SIM) to detect ppm-level impurities (e.g., residual benzyl chloride) .
  • Method Validation : Follow ICH Q2 guidelines for precision, accuracy, and detection limits .
  • Matrix Effects : Analyze interference from co-eluting compounds using orthogonal techniques like HPLC-UV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.